molecular formula C8H3Br2F2NO B13422701 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

Cat. No.: B13422701
M. Wt: 326.92 g/mol
InChI Key: DHMGHJRTBQDFLT-UHFFFAOYSA-N
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Description

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-[difluoromethyl]-1,3-benzoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of oxidized benzoxazole derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may act as a competitive inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may lack these functional groups .

Properties

Molecular Formula

C8H3Br2F2NO

Molecular Weight

326.92 g/mol

IUPAC Name

4-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole

InChI

InChI=1S/C8H3Br2F2NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H

InChI Key

DHMGHJRTBQDFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C(F)(F)Br

Origin of Product

United States

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